molecular formula C11H19NO4 B2700488 5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester CAS No. 1341037-70-4

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester

Cat. No. B2700488
CAS RN: 1341037-70-4
M. Wt: 229.276
InChI Key: AOECZTLTSPZISB-UHFFFAOYSA-N
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Description

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester, also known as HOCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug development, as well as in biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Molecular Structure

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester has been synthesized as part of studies on chiral cyclic amino acid esters. These compounds are synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization reactions. Such synthetic routes are notable for not requiring chiral catalysts or enzymes and avoid the need for separation by chiral column chromatography. The chiral compound's structure is determined through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups. This research highlights the compound's potential as a building block in organic synthesis and drug development due to its chiral and cyclic nature (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Anticancer Properties

Further investigations have explored the anticancer properties of derivatives of this compound. Specific esters of this compound, such as tert-butyl esters of 3-azidomethyl-, 3-isocyanatomethyl-, 3-chloromethyl-, and 3-p-nitrophenylvinyl-7α-chloro-1,1-dioxoceph-3-em-4-carboxylic acid, have been synthesized and subjected to cytotoxic screening against cancer and normal cells in vitro. This research provides insights into the compound's utility in developing novel anticancer agents, showcasing its role in the synthesis of pharmacologically relevant molecules (Vorona, Veinberg, Shestakova, Kaņepe, Potorochina, Dikovskaya, Bokaldere, Petrova, Liepinsh, & Lukevics, 2007).

Polymer Chemistry

In the field of polymer chemistry, this compound and its derivatives have been employed in the synthesis of block copolymers. These materials, prepared using macroinitiators containing azo and peroxy groups, underscore the compound's versatility in crafting polymers with specific properties. Such research highlights its application in materials science, particularly in designing and synthesizing advanced polymeric materials with tailored functionalities (Hazer, Ayas, Beşirli, Saltek, & Baysal, 1989).

Future Directions

: Cymit Quimica S.L. : Sigma-Aldrich : Ambeed : ChemicalBook

properties

IUPAC Name

tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOECZTLTSPZISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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